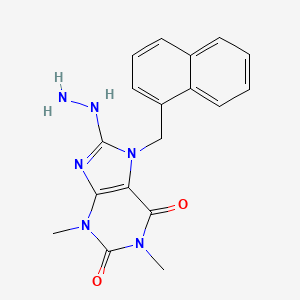

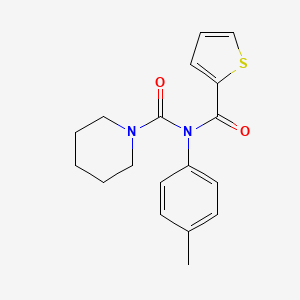

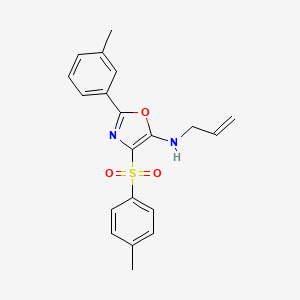

N-(pyridin-3-ylmethyl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the reaction between hydrazines and 1,3-diketones or their equivalents. For N-(pyridin-3-ylmethyl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide, a likely synthetic route could involve the condensation of a suitable pyridine derivative with a thiophene-containing compound, followed by cyclization to form the pyrazole core. However, specific synthesis details for this compound are not directly available but can be inferred from related works. For instance, the synthesis of similar pyrazole derivatives involves multi-step reactions that include condensation, cyclization, and functional group transformations, highlighting the complexity and versatility of synthetic strategies in heterocyclic chemistry (Prabhuswamy et al., 2016).

Molecular Structure Analysis

The molecular structure of pyrazole derivatives, including N-(pyridin-3-ylmethyl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide, is characterized by X-ray crystallography. These studies reveal the arrangement of atoms within the molecule and the spatial geometry of the pyrazole core relative to its substituents. The structural analysis often shows how intramolecular and intermolecular interactions, such as hydrogen bonding and π-π stacking, influence the stability and packing of molecules in the crystal lattice. Such insights were provided by Kumara et al. (2018), demonstrating the significance of molecular structure analysis in understanding compound properties (Kumara et al., 2018).

Chemical Reactions and Properties

Pyrazole derivatives undergo various chemical reactions, reflecting their reactive functional groups. Nucleophilic substitution, electrophilic addition, and cycloaddition reactions are common, allowing further functionalization of the pyrazole core. The reactivity can be influenced by the nature of substituents, with pyridinyl and thiophenyl groups impacting the electronic and steric aspects of reactions. Research on related compounds, such as the synthesis and reactivity studies of pyrazole carboxamides, provides valuable information on the chemical behavior of these molecules (Yıldırım et al., 2005).

Physical Properties Analysis

The physical properties of N-(pyridin-3-ylmethyl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide, such as melting point, boiling point, solubility, and crystal structure, are crucial for its application in material science and pharmaceuticals. These properties are determined by the compound's molecular structure and intermolecular interactions. Studies on similar compounds provide insights into how structural features affect physical properties, such as solubility in various solvents and thermal stability (Kumara et al., 2018).

Chemical Properties Analysis

The chemical properties of pyrazole derivatives are significantly influenced by their functional groups. The presence of carboxamide, thiophene, and pyridine groups in N-(pyridin-3-ylmethyl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide contributes to its acidity, basicity, and reactivity towards electrophiles and nucleophiles. These properties are essential for the compound's biological activity and its interaction with biological targets. Research on the chemical properties of related compounds helps in understanding the reactivity patterns and potential applications of pyrazole derivatives (Zhu et al., 2014).

Wissenschaftliche Forschungsanwendungen

Antimicrobial and Antitumor Activities

- Antimicrobial Activity : Compounds with a structural basis similar to N-(pyridin-3-ylmethyl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide have shown significant antimicrobial properties. For instance, chitosan Schiff bases synthesized from heteroaryl pyrazole derivatives exhibited promising antimicrobial activity against a range of bacteria and fungi, indicating their potential as antimicrobial agents (Hamed et al., 2020).

- Antitumor Properties : Pyrimidine derivatives, incorporating thiophene and pyrazole moieties, have been reported to exhibit antitumor activities. These compounds were synthesized and assessed in vitro against several human tumor cell lines, with some showing significant therapeutic activity, highlighting their potential in cancer treatment (Masaret, 2021).

Material Science Applications

- Corrosion Inhibition : Thiazole based pyridine derivatives, which share a structural similarity with the compound , have been studied for their corrosion inhibition performance on mild steel. These studies reveal that such compounds can serve as effective corrosion inhibitors, offering protection to metal surfaces in acidic environments (Chaitra et al., 2016).

Drug Discovery and Molecular Studies

- Cannabinoid Receptor Antagonists : Research into pyrazole derivatives as cannabinoid receptor antagonists has identified compounds with significant potency and selectivity for the CB1 receptor. These studies provide insight into the structural requirements for cannabinoid antagonistic activity, which could guide the development of new therapeutic agents (Lan et al., 1999).

- CDK2 Inhibitors in Cancer Therapy : Pyridine, pyrazolopyridine, and furopyridine derivatives, structurally related to the compound , have been designed and synthesized as CDK2 enzyme inhibitors. These compounds exhibit anti-proliferative activity against various human cancer cell lines, underscoring their potential in cancer therapy (Abdel-Rahman et al., 2021).

Eigenschaften

IUPAC Name |

N-(pyridin-3-ylmethyl)-5-thiophen-2-yl-1H-pyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4OS/c19-14(16-9-10-3-1-5-15-8-10)12-7-11(17-18-12)13-4-2-6-20-13/h1-8H,9H2,(H,16,19)(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROUMHWPHVWNECE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CNC(=O)C2=NNC(=C2)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(pyridin-3-ylmethyl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-fluorophenethyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2490313.png)

![N-[2-[(5E)-5-Benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]ethyl]-2-methylsulfanylpyridine-3-carboxamide](/img/structure/B2490316.png)

![4-(N-benzyl-N-methylsulfamoyl)-N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)benzamide](/img/structure/B2490317.png)

![1-(4-fluorophenyl)-N-(4-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2490320.png)

![N-[1-(2-Methylpropanoyl)pyrrolidin-3-yl]-4-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B2490326.png)

![5-Benzyl-[1,2,4]triazolo[4,3-b]pyridazin-6-one](/img/structure/B2490328.png)